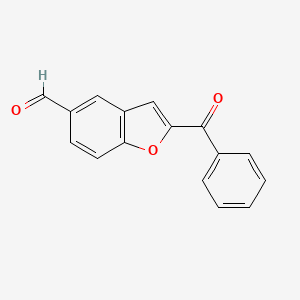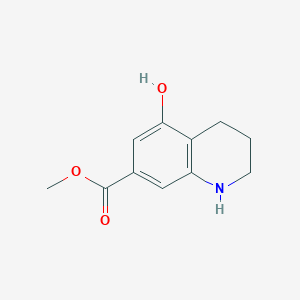
Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate” is a derivative of tetrahydroquinoline, a type of organic compound that is a semi-hydrogenated derivative of quinoline . Tetrahydroquinolines are produced by the hydrogenation of quinolines . They are chiral compounds due to the presence of a stereogenic center .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines has been reported to involve a three-component cascade reaction . This reaction involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Chemical Reactions Analysis
Tetrahydroquinolines are produced by the hydrogenation of quinolines . The hydrogenation is reversible, and tetrahydroquinoline has often been examined as a hydrogen-donor solvent in coal liquifaction .Scientific Research Applications
Analgesic Activity
Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate has been investigated for its analgesic properties. Research suggests that it exhibits analgesic activity with a potency approximately one-eighth that of morphine . Understanding its mechanism of action and potential as a pain-relieving agent could contribute to the development of novel analgesics.
Antioxidant Potential
Quinoline derivatives, including methyl-substituted compounds, have shown promise as antioxidants. These molecules can protect against oxidative damage, which is particularly relevant in neuroprotection against conditions like Parkinson’s disease . Investigating the antioxidant capacity of this compound may provide insights into its therapeutic applications.
Metal Chelation for Alzheimer’s Disease
Clioquinol, a related compound, has been studied for its ability to prevent copper oxidation in β-amyloid fibrils. This property is relevant to Alzheimer’s disease therapy, as copper plays a role in the aggregation of amyloid-beta peptides . Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate’s potential as a metal chelator warrants further exploration.
Synthetic Chemistry
Researchers have used this compound in synthetic chemistry studies. For instance, it has been employed in cascade reactions to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . Understanding its reactivity and versatility in chemical transformations can aid in designing new synthetic routes.
properties
IUPAC Name |
methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)7-5-9-8(10(13)6-7)3-2-4-12-9/h5-6,12-13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNOAAAQHJMRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCN2)C(=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

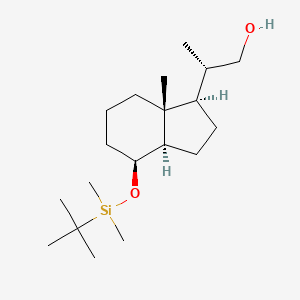

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2587476.png)
![Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587477.png)
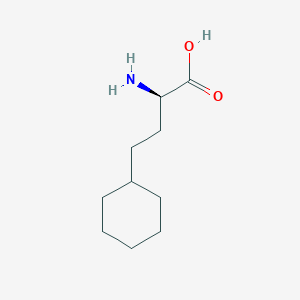
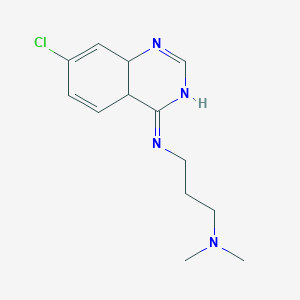

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2587484.png)

![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2587490.png)
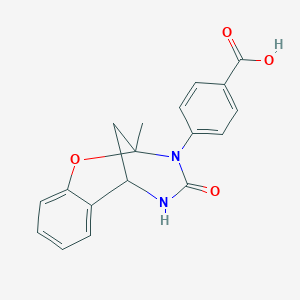
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2587493.png)
![7-cyclopropyl-5-((3,4-dichlorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587495.png)
